Benthiavalicarb

描述

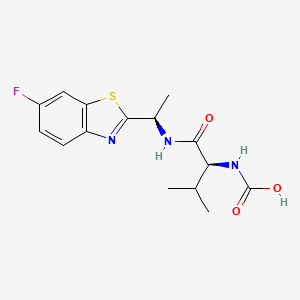

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c1-7(2)12(19-15(21)22)13(20)17-8(3)14-18-10-5-4-9(16)6-11(10)23-14/h4-8,12,19H,1-3H3,(H,17,20)(H,21,22)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSLYIKSEBPRSN-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413615-35-7 | |

| Record name | Benthiavalicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=413615-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benthiavalicarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0413615357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTHIAVALICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YZ3ZXJ6WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Benthiavalicarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb is a prominent valinamide carbamate fungicide highly effective against Oomycete pathogens. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed synthesis pathway for its isopropyl derivative, this compound-isopropyl. The document outlines the key starting materials, intermediates, and reaction steps, supported by available quantitative data. Furthermore, it includes detailed experimental protocols derived from patent literature and a conceptual representation of its mechanism of action.

Chemical Structure and Properties

This compound is a chiral molecule with two stereocenters, existing as a mixture of stereoisomers. The pesticidally active form is the R-L isomer. The commercially utilized form is often this compound-isopropyl, the isopropyl ester of this compound.[1]

Table 1: Chemical Identity of this compound and this compound-isopropyl

| Property | This compound | This compound-isopropyl |

| IUPAC Name | [(2S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino}-3-methyl-1-oxobutan-2-yl]carbamic acid[2] | propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate[3] |

| CAS Number | 413615-35-7[2] | 177406-68-7[4][5] |

| Molecular Formula | C15H18FN3O3S | C18H24FN3O3S[4] |

| Molecular Weight | 339.39 g/mol [6] | 381.46 g/mol [4] |

| Synonyms | Fluthis compound[7] | KIF-230[3] |

A diagram of the chemical structure of this compound-isopropyl is provided below.

Caption: Chemical structure of this compound-isopropyl.

Synthesis Pathway of this compound-isopropyl

The synthesis of this compound-isopropyl is a multi-step process that involves the preparation of two key chiral intermediates, which are then coupled to form the final product. The overall synthesis route is outlined below.

Caption: Overall synthesis pathway of this compound-isopropyl.

Experimental Protocols

The following protocols are based on the synthesis described in patent literature, primarily CN103333135A.[4]

Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine (Chiral Amine Intermediate)

This key intermediate is synthesized in a multi-step process starting from p-fluorocyclohexanone and D-alanine.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole and 2-Amino-5-fluorothiophenol

-

Reactants: p-Fluorocyclohexanone, Thiourea, Iodine.

-

Procedure: p-Fluorocyclohexanone is reacted with thiourea through an iodine-catalyzed oxidative cyclization to yield 2-amino-6-fluorobenzothiazole. This intermediate is then subjected to hydrolysis and acidification to produce 2-amino-5-fluorothiophenol.[4]

Step 2: Synthesis of (R)-4-Methylazolidine-2,5-dione

-

Reactants: D-Alanine, Triphosgene.

-

Solvent: Dioxane and Tetrahydrofuran (THF).

-

Procedure: Under an ice bath and nitrogen protection, D-alanine is reacted with triphosgene in a mixed solvent of dioxane and THF to generate (R)-4-methylazolidine-2,5-dione.[4]

Step 3: Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine

-

Reactants: 2-Amino-5-fluorothiophenol, (R)-4-Methylazolidine-2,5-dione.

-

Procedure: The two intermediates from the previous steps are reacted to form the chiral amine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.[4]

Synthesis of N-isopropoxycarbonyl-L-valine

-

Reactants: L-Valine, Isopropyl chloroformate.

-

Procedure: L-valine is reacted with isopropyl chloroformate to produce N-isopropoxycarbonyl-L-valine.[4]

Final Coupling Reaction to Synthesize this compound-isopropyl

-

Reactants: N-isopropoxycarbonyl-L-valine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine, Triethylamine, Isopropyl chloroformate.

-

Solvent: Toluene, Dichloromethane.

-

Procedure:

-

Dissolve 1 kg of N-isopropoxycarbonyl-L-valine in 5 L of toluene and add 505 g of triethylamine.

-

Cool the mixture to -10 °C and slowly add 0.6 kg of isopropyl chloroformate, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Add a toluene solution containing 0.8 kg of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.

-

Monitor the reaction completion using TLC.

-

Add hot water (70-80 °C) and stir. The solid in the toluene layer will dissolve.

-

Separate the aqueous layer and wash the toluene layer repeatedly with hot water.

-

Add dichloromethane to the toluene layer and cool the mixture to -10 to 0 °C to induce crystallization.

-

Filter the solid product, wash with petroleum ether and dichloromethane, and dry.[4]

-

Table 2: Quantitative Data for the Final Synthesis Step

| Parameter | Value |

| Yield | ~85%[4] |

| Purity | >95% (by gas chromatography)[4] |

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit phospholipid biosynthesis in Oomycete pathogens.[1][7] This disruption of cell membrane formation and integrity leads to cell death. While the precise signaling pathway is not fully elucidated, the primary mode of action is understood to be the interference with this critical metabolic process.

Caption: Conceptual diagram of this compound's mechanism of action.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound, with a focus on its isopropyl derivative. The synthesis pathway, including key intermediates and experimental conditions, has been outlined to provide a practical resource for researchers. The established mode of action, the inhibition of phospholipid biosynthesis, underscores its efficacy as a targeted fungicide. Further research into the specific enzymatic targets within the phospholipid biosynthesis pathway could lead to the development of next-generation fungicides with improved efficacy and environmental profiles.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. CN103098806A - this compound isopropyl and fluazinam pesticide composition - Google Patents [patents.google.com]

- 3. ISOPROPOXYCARBONYL-L-VALINE CAS#: 140923-27-9 [amp.chemicalbook.com]

- 4. CN103333135A - Synthesis technology of this compound isopropyl - Google Patents [patents.google.com]

- 5. CN103392718A - Bactericidal composition containing this compound isopropyl and propineb - Google Patents [patents.google.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. This compound-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

The Discovery and Development of Benthiavalicarb: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Benthiavalicarb is a novel fungicide from the carboxylic acid amide (CAA) group, specifically classified as a valinamide carbamate.[1] Developed through the collaborative efforts of Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd., it has demonstrated high efficacy against plant pathogens belonging to the Oomycetes class, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mode of action of this compound, with a focus on its chemical synthesis, biological activity, and the experimental methodologies used in its evaluation.

Physicochemical Properties

This compound is primarily used in its isopropyl ester form, this compound-isopropyl, to enhance its uptake and translocation within the plant.[4] The physicochemical properties of this compound-isopropyl are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [5] |

| CAS Registry Number | 177406-68-7 | [6] |

| Molecular Formula | C₁₈H₂₄FN₃O₃S | [6] |

| Molecular Weight | 381.46 g/mol | [6] |

| Appearance | White powder | [5] |

| Melting Point | 152 °C | [7] |

| Water Solubility (20 °C) | 13.14 mg/L | [5] |

| LogP (octanol-water partition coefficient) | 2.52 - 2.59 | [5] |

| Vapor Pressure (25 °C) | 5.4 x 10⁻¹⁰ mm Hg (estimated) | [8] |

| Dissociation Constant (pKa) | No dissociation between pH 1.12 and 12.81 | [5] |

Synthesis of this compound-isopropyl

The commercial synthesis of this compound-isopropyl is a multi-step process that involves the preparation of a chiral benzothiazolylethylamine intermediate and its subsequent coupling with an N-protected L-valine derivative.[9][10] The key steps are outlined below.

Synthesis Pathway Diagram

Figure 1: Chemical synthesis pathway of this compound-isopropyl.

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows:

-

Synthesis of 2-Amino-6-fluorobenzothiazole: p-Fluorocyclohexanone is reacted with thiourea in the presence of iodine as a catalyst, followed by oxidative cyclization to yield 2-amino-6-fluorobenzothiazole.[10]

-

Preparation of 2-Amino-5-fluorothiophenol: The 2-amino-6-fluorobenzothiazole is then hydrolyzed and acidified to produce 2-amino-5-fluorothiophenol.[10]

-

Synthesis of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine: In a separate pathway, D-alanine is reacted with triphosgene to form (R)-4-methylazolidine-2,5-dione. This intermediate is then reacted with 2-amino-5-fluorothiophenol to produce the chiral amine, (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine.[10]

-

Preparation of N-Isopropoxycarbonyl-L-valine: L-valine is reacted with isopropyl chloroformate to yield N-isopropoxycarbonyl-L-valine.[9]

-

Final Coupling: The carboxyl group of N-isopropoxycarbonyl-L-valine is activated and then coupled in a one-pot reaction with (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine to produce this compound-isopropyl.[9][10]

Mechanism of Action

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Group 40).[11] Its mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in Oomycetes.[11] This disruption of cell wall formation leads to the inhibition of mycelial growth, sporulation, and germination of sporangia and cystospores.[12][13]

Signaling Pathway Diagram

Figure 2: Proposed mechanism of action of this compound.

Biological Activity

This compound exhibits excellent preventive, curative, translaminar, and systemic activity against a range of Oomycete pathogens.[11] It is particularly effective against late blight of potato and tomato, and downy mildew of grapes.[14]

In Vitro Efficacy

The in vitro activity of this compound-isopropyl has been demonstrated against various Phytophthora species.

| Pathogen | I₅₀ (mg/L) | MIC (mg/L) | Reference |

| Phytophthora infestans | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora capsici | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora palmivora | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora cactorum | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora nicotianae | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora porri | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora katsurae | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

| Phytophthora megasperma | 0.01 - 0.05 | 0.03 - 0.3 | [13] |

In Vivo and Field Trial Efficacy

Field trials have confirmed the effectiveness of this compound-isopropyl in controlling late blight in tomato and potato at application rates of 25-75 g a.i./ha.[12]

| Crop | Disease | Application Rate (g a.i./ha) | Efficacy | Reference |

| Tomato | Late Blight (P. infestans) | 25 - 75 | Effective Control | [12] |

| Potato | Late Blight (P. infestans) | 25 - 75 | Effective Control | [12] |

Experimental Protocols

The evaluation of this compound's efficacy involves a series of standardized in vitro and in vivo experiments.

Experimental Workflow Diagram

Figure 3: General experimental workflow for fungicide evaluation.

In Vitro Bioassay: Mycelial Growth Inhibition

-

Media Preparation: Prepare a suitable agar medium (e.g., potato dextrose agar) and amend with various concentrations of this compound-isopropyl dissolved in a solvent like DMSO.

-

Inoculation: Place a mycelial plug of the target Oomycete pathogen at the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 20°C) in the dark.

-

Data Collection: Measure the radial growth of the mycelium over time and compare it to a control (no fungicide).

-

Analysis: Calculate the 50% inhibitory concentration (I₅₀) and the minimum inhibitory concentration (MIC).[13]

Greenhouse Trial: Preventive and Curative Activity

-

Plant Cultivation: Grow susceptible host plants (e.g., tomato or potato seedlings) in pots under controlled greenhouse conditions.

-

Fungicide Application:

-

Preventive: Apply this compound-isopropyl to the plants at various concentrations before inoculation with the pathogen.

-

Curative: Inoculate the plants with the pathogen and then apply this compound-isopropyl at different time intervals post-inoculation.

-

-

Inoculation: Spray the plants with a zoosporangial suspension of the pathogen (e.g., P. infestans).

-

Incubation: Maintain the plants in a high-humidity environment to facilitate infection.

-

Disease Assessment: After a set incubation period, assess the disease severity on the leaves and calculate the percentage of disease control compared to untreated plants.[13]

Structure-Activity Relationship (SAR)

The fungicidal activity of this compound and other valinamide carbamates is influenced by the specific stereochemistry and the nature of the substituents on the benzothiazole and valine moieties. The (R-L) stereoisomer of this compound-isopropyl is the primary pesticidally active component.[9] The carbamate group is a key pharmacophore that contributes to the broad-spectrum activity of this class of fungicides.[15] Further research into the structure-activity relationships of N-benzhydryl valinamide carbamates has shown that substitutions on the aromatic rings can significantly impact the in vitro and in vivo fungicidal activity against pathogens like Phytophthora capsici and Pseudoperonospora cubensis.[16]

Conclusion

This compound represents a significant advancement in the control of Oomycete plant pathogens. Its unique mode of action, coupled with its excellent biological activity and favorable environmental profile, makes it a valuable tool for integrated pest management programs. This technical guide has provided a detailed overview of the key scientific and technical aspects of this compound's discovery and development, offering valuable insights for researchers and professionals in the field of agrochemical science.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Quantitative Structure-Activity Relationships of [research.amanote.com]

- 4. This compound | C15H18FN3O3S | CID 20593234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-isopropyl CAS#: 177406-68-7 [m.chemicalbook.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. echemi.com [echemi.com]

- 9. This compound-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 10. CN103333135A - Synthesis technology of this compound isopropyl - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Benthiavalicarb and the Inhibition of Phospholipid Biosynthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb is a potent fungicide belonging to the Carboxylic Acid Amide (CAA) class, demonstrating high efficacy against oomycete pathogens such as Phytophthora infestans and Plasmopara viticola. While the established and primary mode of action for this compound and other CAA fungicides is the inhibition of cellulose synthase, leading to disruption of cell wall synthesis, historical scientific literature has also proposed a potential role in the inhibition of phospholipid biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on evaluating the evidence for its role in targeting phospholipid biosynthesis. The guide will detail the confirmed primary mechanism, explore the secondary and historical hypotheses related to lipid metabolism, present available quantitative data, and outline relevant experimental protocols.

Primary Mechanism of Action: Inhibition of Cellulose Synthase

The definitive mode of action for this compound and other CAA fungicides is the inhibition of cell wall biosynthesis through the targeting of cellulose synthase.[1][2] This specific action disrupts the formation of the structural integrity of the oomycete cell wall, which is primarily composed of cellulose and β-1,3-glucans.[3]

Key Points:

-

Target: Cellulose Synthase 3 (CesA3)[2]

-

Effect: Inhibition of cellulose production, leading to compromised cell wall structure.[1]

-

Result: Lysis of the fungal cell, particularly during active growth phases like germ tube elongation.[4]

This targeted action accounts for the high selectivity of this compound against oomycetes, as true fungi possess chitin-based cell walls.

The Hypothesis of Phospholipid Biosynthesis Inhibition

The user's query specifically addresses the role of this compound in inhibiting phospholipid biosynthesis. It is crucial to note that while this has been a proposed mechanism for CAA fungicides, it is not the currently accepted primary mode of action.[1][5]

Early investigations into the mode of action of CAA fungicides were not definitive, and several potential targets were considered.[3][4] The hypothesis that these fungicides interfere with phospholipid biosynthesis arose from some initial observations. However, further research has solidified the role of cellulose synthase inhibition as the primary mechanism.[1]

One study on a related mandelamide pesticide, SX 623509, demonstrated an impact on lipid metabolism in Phytophthora infestans. The study observed alterations in the labeling patterns of phospholipids, with notable reductions in phosphatidylcholine and triacylglycerol, and increases in phosphatidate and diacylglycerol. The researchers concluded that the pesticide likely reduces lipid synthesis, possibly through the inhibition of cholinephosphotransferase.[6] While this provides some evidence of a CAA-related compound affecting lipid pathways, it is not direct evidence for this compound's primary mode of action being the inhibition of phospholipid biosynthesis.

The current scientific consensus is that the effects on phospholipid metabolism, if any, are likely secondary consequences of the primary disruption of cell wall synthesis and overall cellular stress, rather than a direct inhibitory action on a specific enzyme in the phospholipid biosynthesis pathway.

Quantitative Data on this compound Activity

The following table summarizes the effective concentrations of this compound against various developmental stages of oomycete pathogens. These values primarily reflect the consequences of its principal mode of action on cellulose synthase.

| Pathogen Species | Developmental Stage | Inhibitory Concentration (µg/mL) | Reference |

| Phytophthora infestans | Mycelial Growth | 0.1 - 1.0 | [4] |

| Phytophthora infestans | Sporangia Germination | < 0.1 | [4] |

| Phytophthora infestans | Cystospore Germination | < 0.1 | [4] |

| Plasmopara viticola | Sporangial Germination | 0.01 - 0.1 | N/A |

| Pseudoperonospora cubensis | Mycelial Growth | 0.1 - 1.0 | N/A |

Note: Specific EC50 or IC50 values are often proprietary or vary between studies. The ranges provided are indicative of the potent activity of this compound.

Experimental Protocols

To investigate the mode of action of a fungicide like this compound, particularly concerning its potential effects on phospholipid biosynthesis, a series of established experimental protocols can be employed.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the vegetative growth of the oomycete.

Methodology:

-

Prepare a suitable liquid or solid growth medium (e.g., V8 juice agar or rye A agar) for the target oomycete.

-

Incorporate a range of concentrations of this compound (typically from 0.001 to 100 µg/mL) into the medium. A solvent control (e.g., DMSO) should also be included.

-

Inoculate the center of each agar plate or the liquid culture with a mycelial plug of a uniform size from an actively growing culture of the oomycete.

-

Incubate the cultures under optimal conditions for the specific oomycete species (e.g., 18-22°C in the dark).

-

Measure the radial growth of the mycelial colony on solid media at regular intervals or determine the dry weight of the mycelium in liquid culture after a set incubation period.

-

Calculate the EC50 (Effective Concentration for 50% inhibition) value by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

Radiolabeling Assay for Phospholipid Biosynthesis

Objective: To assess the direct impact of this compound on the synthesis of major phospholipids.

Methodology:

-

Grow the oomycete in a liquid medium to the mid-logarithmic phase.

-

Expose the mycelia to different concentrations of this compound for a predetermined period.

-

Introduce a radiolabeled precursor for phospholipid synthesis, such as [¹⁴C]-acetate, [³²P]-orthophosphate, or [³H]-glycerol, to the culture.

-

Continue the incubation for a period sufficient for the incorporation of the radiolabel into the phospholipids.

-

Harvest the mycelia and extract the total lipids using a standard method (e.g., Bligh and Dyer extraction).

-

Separate the different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in each phospholipid spot or fraction using a scintillation counter or phosphorimager.

-

A significant reduction in the incorporation of the radiolabel into specific phospholipids in the presence of this compound would suggest an inhibitory effect on their biosynthesis.

Cell-Free Enzyme Assay

Objective: To determine if this compound directly inhibits a specific enzyme in the phospholipid biosynthesis pathway.

Methodology:

-

Prepare a crude enzyme extract or purify the target enzyme (e.g., cholinephosphotransferase) from the oomycete.

-

Set up an in vitro reaction mixture containing the enzyme, its substrate(s) (one of which is radiolabeled), and necessary cofactors in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction and separate the radiolabeled product from the unreacted substrate using a suitable method (e.g., chromatography).

-

Quantify the amount of product formed by measuring its radioactivity.

-

A dose-dependent decrease in product formation would indicate direct inhibition of the enzyme by this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Primary Mechanism of this compound Action.

Caption: Hypothesized Secondary Effect on Phospholipid Biosynthesis.

Caption: Workflow for Investigating this compound's Effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resistance.nzpps.org [resistance.nzpps.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Environmental Fate of Benthiavalicarb

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benthiavalicarb is a fungicide belonging to the carboxylic acid amide (CAA) group, effective against Oomycete plant pathogens.[1] Its mode of action involves the inhibition of phospholipid biosynthesis, a critical process for the formation of the pathogen's cell wall.[2][3][4] This guide provides a comprehensive overview of the toxicological profile and environmental fate of this compound-isopropyl, the isopropyl ester of this compound and the common commercial form. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development. Recent regulatory action in the European Union has led to the non-renewal of its approval due to concerns about its carcinogenic potential and endocrine-disrupting properties.

Toxicological Profile

The toxicological profile of this compound-isopropyl has been evaluated through a battery of tests, including acute, sub-chronic, and chronic toxicity studies, as well as assessments of its genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute Toxicity

This compound-isopropyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5][6]

Table 1: Acute Toxicity of this compound-isopropyl

| Study Type | Species | Route | LD50/LC50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg bw | [5] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [5] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 4.6 mg/L (4h) | [5] |

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies have identified the liver, kidney, and thyroid as target organs.[5]

Table 2: Sub-chronic and Chronic Toxicity of this compound-isopropyl

| Study Type | Species | Duration | NOAEL | Key Findings | Reference |

| Sub-chronic Oral Toxicity | Rat | 90 days | 14.1 mg/kg bw/day | Anemia, liver effects (hepatocyte hypertrophy, increased liver weight), changes in clinical chemistry. | [5] |

| Chronic Oral Toxicity | Rat | 2 years | 9.9 mg/kg bw/day | Nephrotoxicity and hepatotoxicity. | [7] |

| Carcinogenicity | Rat | 2 years | 9.9 mg/kg bw/day | Increased incidence of hepatocellular adenoma in males and uterine adenocarcinoma in females. | |

| Carcinogenicity | Mouse | - | - | Increased incidence of hepatocellular adenoma/carcinoma and thyroid follicular cell adenoma. | [5] |

Genotoxicity

Table 3: Genotoxicity of this compound-isopropyl

| Test System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Negative | [5] |

| In vitro Mammalian Chromosome Aberration Test | Negative | [5] |

| In vitro Mammalian Cell Gene Mutation Test | Negative | [5] |

| In vivo Mammalian Erythrocyte Micronucleus Test | Negative | [5] |

Carcinogenicity

Long-term studies in rodents have indicated that this compound-isopropyl has carcinogenic potential.[5] It is considered to be an epigenetic carcinogen with a promoter threshold mechanism of action.[9] A phenobarbital-like mode of action has been discussed for the observed liver tumors.

Reproductive and Developmental Toxicity

This compound-isopropyl did not show reproductive toxicity potential in rats.[6][8] Developmental toxicity studies in rats and rabbits showed no evidence of increased susceptibility of fetuses.[7]

Table 4: Reproductive and Developmental Toxicity of this compound-isopropyl

| Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | NOAEL (Developmental) | Key Findings | Reference | |---|---|---|---|---|---| | Two-Generation Reproduction | Rat | 10 mg/kg bw/day | 67.2 mg/kg bw/day | - | Increased liver weight and hepatocyte hypertrophy in F1 males at higher doses. |[6] | | Developmental Toxicity | Rat | - | - | 702.5 mg/kg bw/day | No adverse effects on offspring at the highest dose tested. |[6] | | Developmental Toxicity | Rabbit | - | - | - | No evidence of increased susceptibility. |[7] |

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for exposure to non-target organisms.

Degradation

This compound-isopropyl is not expected to persist in soils but may persist in aqueous systems under certain conditions.[2]

Table 5: Degradation of this compound-isopropyl

| Degradation Process | Compartment | DT50 | Conditions | Reference |

| Aerobic Soil Metabolism | Soil | 13.8 days (typical lab) | 20°C | [2] |

| Anaerobic Soil Metabolism | Soil | - | - | - |

| Photolysis on Soil | Soil | Not significant | - | [5] |

| Aquatic Photolysis | Water | - | - | - |

| Hydrolysis | Water | Stable at pH 5, 7, 9 | 25°C | [2] |

The primary degradation pathway in soil under aerobic conditions involves the formation of several metabolites, including KIF-230-M-1, KIF-230-M-3, KIF-230-M-4, KIF-230-M-5, and KIF-230-M-8.[5]

Mobility

This compound-isopropyl presents a moderate risk of leaching to groundwater.[2] Its mobility in soil is influenced by its adsorption to soil particles.

Table 6: Mobility of this compound-isopropyl and its Metabolites

| Compound | Koc (mL/g) | Mobility Class | Reference |

| This compound-isopropyl | 6.28 | Medium | [2][5] |

| KIF-230-M-1 | - | Medium | [5] |

| KIF-230-M-3 | - | Medium | [5] |

| KIF-230-M-4 | - | High to Medium | [5] |

| KIF-230-M-5 | - | Low | [5] |

| KIF-230-M-8 | - | High | [5] |

Bioaccumulation

The potential for bioaccumulation of this compound-isopropyl in aquatic organisms is considered to be low.

Table 7: Ecotoxicity of this compound-isopropyl

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish (Rainbow Trout) | Acute | 96h LC50 | >10 | [5] |

| Aquatic Invertebrates (Daphnia magna) | Acute | 48h EC50 | >10 | [5] |

| Algae (Pseudokirchneriella subcapitata) | Growth Inhibition | 72h ErC50 | >10 | [5] |

Experimental Protocols

The toxicological and environmental fate studies on this compound-isopropyl have largely followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Toxicological Studies

-

Acute Oral Toxicity (OECD 401/420/425): The study involves the administration of a single dose of the test substance to fasted rats.[10][11] Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10] The LD50 is then calculated.

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): The test substance is administered daily to rats in their diet, drinking water, or by gavage for 90 days.[12][13] Observations include clinical signs, body weight, food consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination are performed.[12]

-

Carcinogenicity Studies (OECD 451): The test substance is administered daily to rodents for a major portion of their lifespan (typically 24 months for rats and 18 months for mice).[14][15] The study is designed to observe the development of neoplastic lesions.

-

Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rats for one generation, including mating, gestation, and lactation.[3][16][17][18] The F1 offspring are then selected and dosed through to the production of an F2 generation.[3] Endpoints evaluated include effects on fertility, pregnancy, and offspring development.[16]

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant female rats or rabbits are administered the test substance during the period of organogenesis.[19][20][21][22] The dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[21]

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix).[7][23][24][25][26] An increase in the number of revertant colonies indicates a mutagenic effect.[7]

Environmental Fate Studies

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): The test substance is applied to soil samples which are then incubated under aerobic or anaerobic conditions.[27][28][29][30] The rate of degradation and the formation of metabolites are monitored over time to determine the DT50.[27][29]

-

Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106): The test substance is equilibrated with soil in an aqueous solution.[31][32][33][34][35] The distribution of the substance between the soil and water phases is measured to determine the adsorption coefficient (Koc).[31][33]

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): Fish are exposed to the test substance in water or through their diet for an uptake phase, followed by a depuration phase in clean water or with clean food.[36][37][38][39][40] The concentration of the substance in the fish tissue is measured over time to calculate the bioconcentration factor (BCF).[37][39]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound-isopropyl.

Experimental Workflow

Caption: A representative experimental workflow for a two-generation reproductive toxicity study.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 3. oecd.org [oecd.org]

- 4. This compound [sitem.herts.ac.uk]

- 5. Peer review of the pesticide risk assessment of the active substance this compound (variant assessed this compound‐isopropyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. oecd.org [oecd.org]

- 9. Experimental study on the carcinogenic effects of pesticides with ascertained carcinogenic activity under the conditions of its simultaneous influence on the organism of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. policycommons.net [policycommons.net]

- 15. oecd.org [oecd.org]

- 16. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. oecd.org [oecd.org]

- 18. ecetoc.org [ecetoc.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 24. biosafe.fi [biosafe.fi]

- 25. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 26. inotiv.com [inotiv.com]

- 27. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 28. biotecnologiebt.it [biotecnologiebt.it]

- 29. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 30. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 31. umweltbundesamt.de [umweltbundesamt.de]

- 32. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 33. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 34. food.ec.europa.eu [food.ec.europa.eu]

- 35. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 36. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 37. catalog.labcorp.com [catalog.labcorp.com]

- 38. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 39. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 40. oecd.org [oecd.org]

Benthiavalicarb: A Technical Guide to a Potent Oomycete Fungicide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Benthiavalicarb, a highly effective fungicide used in the management of diseases caused by Oomycete pathogens. Developed for researchers, scientists, and drug development professionals, this document details its chemical identity, mechanism of action, fungicidal spectrum, and provides key quantitative data and experimental protocols.

Chemical Identity

This compound is a valinamide carbamate fungicide. Its chemical identification is as follows:

| Identifier | Value |

| IUPAC Name | [(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid[1] |

| CAS Number | 413615-35-7[1] |

| Derivative | This compound-isopropyl |

| CAS Number (isopropyl derivative) | 177406-68-7[2] |

Mechanism of Action

This compound's primary mode of action is the inhibition of cell wall synthesis in Oomycetes. It specifically targets cellulose synthase, a crucial enzyme in the formation of the pathogen's cell wall. This disruption of cell wall integrity leads to the cessation of fungal growth and development. Previously, it was thought to inhibit phospholipid biosynthesis, but recent research has clarified its target to be cellulose synthase. This targeted action makes it a valuable tool in integrated pest management (IPM) strategies, particularly for controlling pathogens that have developed resistance to other fungicide classes.

Fungicidal Spectrum

This compound demonstrates high efficacy against a range of destructive Oomycete pathogens. Its primary targets include:

-

Phytophthora infestans , the causal agent of late blight in potatoes and tomatoes.

-

Plasmopara viticola , the causal agent of downy mildew in grapevines.

-

Other species of Phytophthora and downy mildew causing pathogens.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance data.

In Vitro Efficacy (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a fungicide that inhibits 50% of the pathogen's growth in vitro.

| Pathogen | EC₅₀ (µg/mL) |

| Phytophthora infestans | 0.01 - 0.05 |

| Plasmopara viticola | Data not available in a consolidated format |

| Other Phytophthora spp. | 0.01 - 0.05 |

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Field Trial Efficacy

Field trials have demonstrated the practical effectiveness of this compound in controlling Oomycete diseases under real-world conditions.

| Crop | Disease | Application Rate (g a.i./ha) | Disease Control (%) | Yield Increase (%) |

| Potato | Late Blight (Phytophthora infestans) | 25 - 75[3] | Up to 90% | Up to 30% |

| Grape | Downy Mildew (Plasmopara viticola) | 50 - 100 | Up to 95% | Up to 25% |

| Tomato | Late Blight (Phytophthora infestans) | 25 - 75[3] | Up to 85% | Up to 20% |

Note: Disease control and yield increase are dependent on disease pressure, application timing, and other agronomic factors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. The following are outlines of key experimental protocols.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a pathogen.

Objective: To determine the EC₅₀ value of this compound against a target Oomycete pathogen.

Materials:

-

Pure culture of the target Oomycete pathogen (e.g., Phytophthora infestans).

-

Appropriate culture medium (e.g., Potato Dextrose Agar - PDA).

-

Technical grade this compound.

-

Solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Sterile petri dishes, micropipettes, and other standard laboratory equipment.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Amended Media Preparation: Prepare a series of dilutions of the this compound stock solution in the molten culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with only the solvent should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing pathogen culture onto the center of each this compound-amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 18-22°C for P. infestans) in the dark.

-

Data Collection: Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.

In Vivo Efficacy Assay (Detached Leaf Assay)

This assay evaluates the protective and curative activity of a fungicide on plant tissue.

Objective: To assess the efficacy of this compound in preventing or treating infection by an Oomycete pathogen on detached leaves.

Materials:

-

Healthy, susceptible host plant leaves (e.g., potato or tomato leaflets).

-

This compound formulation.

-

Spore suspension of the target pathogen (e.g., zoospore suspension of P. infestans).

-

Moist chambers (e.g., petri dishes with moist filter paper).

-

Spraying apparatus.

Procedure:

-

Protective Assay:

-

Spray the detached leaves with different concentrations of this compound.

-

Allow the leaves to dry.

-

Inoculate the treated leaves with a known concentration of the pathogen's spore suspension.

-

-

Curative Assay:

-

Inoculate the detached leaves with the pathogen's spore suspension.

-

After a specific incubation period (e.g., 24 hours), spray the leaves with different concentrations of this compound.

-

-

Incubation: Place the leaves in moist chambers and incubate under conditions favorable for disease development (e.g., high humidity, optimal temperature).

-

Data Collection: Assess the disease severity on each leaf after a set incubation period (e.g., 5-7 days) by estimating the percentage of the leaf area covered by lesions.

-

Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Visualizations

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like this compound.

Caption: Workflow for fungicide efficacy evaluation.

Putative Mode of Action: Inhibition of Cellulose Synthase

The following diagram illustrates the proposed mechanism of this compound's action on the fungal cell wall.

Caption: Inhibition of cellulose synthesis by this compound.

References

Stereoisomers of Benthiavalicarb: An In-depth Technical Guide on Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb is a prominent valinamide carbamate fungicide highly effective against Oomycete pathogens, most notably Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew). A critical aspect of its chemical nature is the presence of stereoisomers, which exhibit significant divergence in their biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their respective fungicidal activities, and the experimental methodologies employed in their evaluation. While specific quantitative comparisons of the individual stereoisomers' potencies are not extensively available in public literature, this document synthesizes the established knowledge on their differential effects and the overall efficacy of the commercial product, which is a stereoisomeric mixture.

Introduction to this compound and its Stereoisomers

This compound, and more commonly its isopropyl ester derivative, this compound-isopropyl, is a chiral molecule possessing two stereogenic centers. This results in the potential for four stereoisomers. The commercial fungicide is a mixture of two diastereomers, identified as the R-L and S-L isomers.[1][2] The IUPAC name for the biologically active R-L isomer is isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate.[3][4] It is this specific R-L stereoisomer that is primarily responsible for the potent fungicidal action of this compound.[4][5] The S-L isomer is considered to be pesticidally inactive and is present as a minor impurity in the commercial formulation.[2][6]

The stereochemical configuration is paramount to the biological efficacy of this compound, as the specific three-dimensional arrangement of the R-L isomer is crucial for its interaction with the target site within the pathogen.[5] This high degree of stereoselectivity is a common phenomenon in bioactive molecules, where subtle changes in spatial arrangement can lead to a complete loss of function.[5]

Biological Activity of this compound Stereoisomers

This compound-isopropyl demonstrates strong inhibitory effects on mycelial growth, sporulation, and the germination of both sporangia and cystospores of Phytophthora infestans.[7] However, it is reported to be ineffective at preventing the release of zoospores from zoosporangia and does not inhibit their motility.[7] The compound exhibits preventive, curative, translaminar, and residual activity, making it a versatile tool in disease management programs.[3][7] A significant advantage of this compound is its lack of cross-resistance with other major fungicide classes, such as phenylamides (e.g., metalaxyl), making it effective against resistant pathogen strains.[3][5]

Table 1: Summary of this compound-isopropyl's Biological Activity against Phytophthora infestans

| Fungal Life Cycle Stage | Effect of this compound-isopropyl | Reference(s) |

| Mycelial Growth | Strongly Inhibited | [7] |

| Sporangia Production | Strongly Inhibited | [7] |

| Zoospore Release | Not Affected | [7] |

| Zoospore Motility | Not Affected | [7] |

| Sporangia Germination | Strongly Inhibited | [7] |

| Cystospore Germination | Strongly Inhibited | [7] |

Mode of Action and Stereoselectivity

This compound's mode of action is the inhibition of phospholipid biosynthesis in Oomycetes.[1] This mechanism is distinct from many other fungicides, contributing to its effectiveness against resistant pathogens. While the precise molecular target within the phospholipid biosynthesis pathway is not fully elucidated in the provided literature, the stereospecificity of the R-L isomer suggests a highly specific binding interaction, likely with an enzyme.

The inactivity of the S-L isomer underscores the critical importance of the molecule's three-dimensional structure for its biological function. It is hypothesized that the spatial arrangement of the functional groups in the R-L isomer allows for optimal binding to the active site of its target protein, leading to the disruption of phospholipid synthesis and subsequent cell death. The S-L isomer, with its different stereochemistry, is unable to achieve this precise fit and therefore does not exhibit fungicidal activity.[5]

Experimental Protocols

Synthesis of this compound-isopropyl

The synthesis of this compound-isopropyl involves a multi-step process that requires precise control of stereochemistry. A general synthetic route is outlined in patent literature.[8] The process involves the preparation of key chiral intermediates, (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine and N-isopropoxycarbonyl-L-valine, which are then coupled to form the final product.

Conceptual Synthesis Workflow:

-

Synthesis of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine:

-

Start from p-fluorocyclohexanone.

-

Undergo iodine-catalyzed oxidative cyclization to form 2-amino-6-fluorobenzothiazole.

-

Hydrolysis and acidification to yield 2-amino-5-fluorothiophenol.

-

Reaction with (R)-4-methylazolidine-2,5-dione (derived from L-alanine) to produce the chiral amine intermediate.[8]

-

-

Synthesis of N-isopropoxycarbonyl-L-valine:

-

React L-valine with isopropyl chloroformate.[8]

-

-

Coupling Reaction:

-

Activate the carboxyl group of N-isopropoxycarbonyl-L-valine.

-

React the activated acid with (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine in a one-pot reaction to yield this compound-isopropyl.[8]

-

Chiral Separation of Stereoisomers

The separation of this compound-isopropyl stereoisomers would be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not publicly detailed, a general approach can be outlined based on standard practices for chiral separations.[6][9]

General Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating a wide range of chiral compounds.[10][11]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation. For basic or acidic compounds, small amounts of additives like diethylamine or trifluoroacetic acid, respectively, may be required.[9]

-

Detection: UV detection at a wavelength where this compound-isopropyl absorbs is suitable.

-

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution.

In Vitro Fungicidal Activity Assay

The efficacy of this compound and its stereoisomers against Phytophthora infestans can be determined using an in vitro mycelial growth inhibition assay.

Protocol for Mycelial Growth Inhibition Assay:

-

Media Preparation: Prepare a suitable growth medium for P. infestans, such as rye agar or V8 juice agar. Autoclave the medium and cool it to approximately 50-55°C.

-

Fungicide Incorporation: Add the test compounds (dissolved in a suitable solvent like DMSO) to the molten agar at various concentrations. A control with only the solvent should be included.

-

Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. infestans culture onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 18-20°C) for a period of 5-7 days, or until the mycelium in the control plate has reached a significant portion of the plate diameter.

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can then be determined using probit analysis or other suitable statistical methods.

Conclusion

This compound is a highly effective fungicide whose activity is critically dependent on its stereochemistry. The R-L isomer is the biologically active component, responsible for the inhibition of phospholipid biosynthesis in Oomycete pathogens, while the S-L isomer is inactive. This pronounced stereoselectivity highlights the importance of understanding the three-dimensional structure of agrochemicals in the development of more efficient and targeted crop protection agents. While detailed quantitative data on the individual stereoisomers is limited in the public domain, the established qualitative differences and the well-documented efficacy of the commercial mixture provide a strong foundation for its use in integrated pest management strategies. Further research into the precise molecular interactions of the R-L isomer with its target could pave the way for the design of even more potent and selective fungicides.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. (R,R)-Benthiavalicarb-isopropyl | 221654-71-3 | Benchchem [benchchem.com]

- 5. (R,S)-Benthiavalicarb-isopropyl | Benchchem [benchchem.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN103333135A - Synthesis technology of this compound isopropyl - Google Patents [patents.google.com]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Enantioselective Analysis of Chiral Agrochemicals with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Benthiavalicarb: A Technical Guide to a Valinamide Carbamate Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb is a selective, systemic fungicide belonging to the valinamide carbamate class, categorized under the Carboxylic Acid Amides (CAA) group by the Fungicide Resistance Action Committee (FRAC), with the code 40.[1][2] Primarily used in its isopropyl ester form, this compound-isopropyl, it demonstrates high efficacy against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[3] Its mode of action involves the inhibition of cell wall synthesis, providing protective, curative, and residual activity in various crops.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, synthesis, biological efficacy, and detailed experimental protocols for its evaluation.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens that cause significant economic losses in agriculture worldwide. Diseases such as late blight of potato and tomato, caused by Phytophthora infestans, and downy mildew of grapevines, caused by Plasmopara viticola, necessitate effective chemical control measures. This compound emerged as a potent fungicidal agent specifically targeting these oomycete pathogens.[3][4] It is a member of the valinamide carbamate chemical class and is distinguished by its high efficacy at low application rates.[3] this compound is often formulated as this compound-isopropyl, which is the isopropyl ester of the active acid form.[5] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the study and development of fungicides.

Chemical and Physical Properties

The active form of the fungicide is this compound, while the commercially used product is typically this compound-isopropyl.[5] The properties of this compound-isopropyl are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [6] |

| CAS Number | 177406-68-7 | [7] |

| Molecular Formula | C₁₈H₂₄FN₃O₃S | [7] |

| Molecular Weight | 381.46 g/mol | [7] |

| Physical State | White solid/powder | [2][6] |

| Melting Point | 167 °C | [6] |

| Water Solubility (20 °C) | 10.96 mg/L (pH 5), 13.14 mg/L (unadjusted pH), 12.76 mg/L (pH 9) | [6] |

| LogP (Kow) | 2.52 to 2.59 (pH 5 to 9) | [6] |

| Density | 1.25 g/cm³ (at 20.5 °C) | [6] |

Synthesis of this compound-isopropyl

The commercial synthesis of this compound-isopropyl is a multi-step process that involves the creation of key chiral intermediates. A general synthetic pathway is described below.[2][8]

A common synthetic route involves:

-

Preparation of 2-amino-6-fluorobenzothiazole: This is achieved through the iodine-catalyzed oxidative cyclization of p-fluorocyclohexanone with thiourea.[8]

-

Formation of 2-amino-5-fluorothiophenol: The 2-amino-6-fluorobenzothiazole undergoes hydrolysis and acidification to yield this intermediate.[8]

-

Synthesis of a chiral amine intermediate: (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine is prepared by reacting 2-amino-5-fluorothiophenol with (R)-4-methylazolidine-2,5-dione, which is derived from D-alanine.[8]

-

Preparation of N-isopropoxycarbonyl-L-valine: L-valine is reacted with isopropyl chloroformate.[2]

-

Final Coupling Reaction: The chiral amine intermediate is coupled with activated N-isopropoxycarbonyl-L-valine in a one-pot reaction to yield this compound-isopropyl.[2][8]

Caption: Synthesis pathway of this compound-isopropyl.

Mechanism of Action

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[9] Its primary mode of action is the inhibition of cell wall biosynthesis in oomycetes.[10] Specifically, it targets the cellulose synthase 3 (CesA3) enzyme, which is crucial for the formation of cellulose, a major component of the oomycete cell wall.[9][11] By inhibiting CesA3, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. This inhibitory action is potent against various developmental stages of the pathogens, including mycelial growth, sporulation, and the germination of sporangia and cystospores.[3]

Caption: Mechanism of action of this compound.

Biological Efficacy

This compound exhibits excellent fungicidal activity against a range of oomycete pathogens. It is particularly effective against species of Phytophthora, Plasmopara, and Pseudoperonospora.[3][4] However, it is not effective against Pythium species.[3]

In Vitro Efficacy

The in vitro efficacy of this compound-isopropyl has been demonstrated against the mycelial growth of various Phytophthora species.

| Pathogen | EC₅₀ (mg/L) | MIC (mg/L) | Reference |

| Phytophthora infestans | 0.01 - 0.05 | - | [3] |

| Phytophthora capsici | 0.01 - 0.05 | - | [3] |

| Phytophthora palmivora | 0.01 - 0.05 | - | [3] |

| Phytophthora cactorum | 0.01 - 0.05 | - | [3] |

| Phytophthora nicotianae | 0.01 - 0.05 | - | [3] |

| Phytophthora porri | 0.01 - 0.05 | - | [3] |

| Phytophthora katsurae | 0.01 - 0.05 | - | [3] |

| Phytophthora megasperma | 0.01 - 0.05 | - | [3] |

| Plasmopara viticola | - | - | [4] |

Note: Specific EC₅₀ and MIC values can vary depending on the isolate and experimental conditions.

In Vivo and Field Efficacy

Field trials have confirmed the high efficacy of this compound-isopropyl in controlling late blight and downy mildew in various crops.

| Crop | Disease | Pathogen | Application Rate (g a.i./ha) | Disease Control (%) | Reference |

| Tomato | Late Blight | Phytophthora infestans | 25 - 75 | Effective Control | [3] |

| Potato | Late Blight | Phytophthora infestans | 25 - 75 | Effective Control | [3] |

| Grapevine | Downy Mildew | Plasmopara viticola | - | Effective as standard treatments | [4] |

| Potato | Late Blight | Phytophthora infestans | - | >60% reduction in severity | [12] |

Note: Disease control percentages are highly dependent on disease pressure, environmental conditions, and application timing.

Resistance Management

As with other single-site fungicides, there is a risk of resistance development to this compound. Resistance to CAA fungicides has been reported in some oomycete populations. To mitigate this risk, it is recommended to use this compound in mixtures with fungicides that have a different mode of action and to alternate its use with other effective fungicides.[9]

Toxicology Profile

This compound-isopropyl generally exhibits low acute oral toxicity in mammals.[13] However, there have been concerns regarding its potential for carcinogenicity and as an endocrine disruptor.[14] These concerns have led to the non-renewal of its approval for use in the European Union.[14] It is important for researchers and professionals to handle this compound with appropriate safety precautions.

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | > 5000 mg/kg | Rat | [13] |

| Carcinogenicity | Potential carcinogen | - | [6] |

| Endocrine Disruption | Potential endocrine disruptor | - | [14] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC₅₀ value of a fungicide against the mycelial growth of an oomycete pathogen.[15]

Materials:

-

Pure culture of the target oomycete (e.g., Phytophthora infestans)

-

Appropriate culture medium (e.g., rye A agar or V8 juice agar)

-

This compound-isopropyl stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare fungicide-amended media: a. Autoclave the culture medium and cool it to 45-50 °C in a water bath. b. Prepare a series of dilutions of the this compound-isopropyl stock solution. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent only. d. Pour the amended agar into sterile petri dishes and allow them to solidify.

-

Inoculation: a. From the edge of an actively growing oomycete culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer. b. Place one mycelial plug in the center of each fungicide-amended and control plate.

-

Incubation: a. Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-20 °C for P. infestans).

-

Data Collection and Analysis: a. When the mycelial growth in the control plates has reached a sufficient diameter (e.g., two-thirds of the plate), measure the colony diameter in all plates. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Use probit analysis or other appropriate statistical methods to determine the EC₅₀ value.

In Vivo Plant Protection Assay (Tomato Late Blight)

This protocol describes a method for evaluating the protective and curative efficacy of this compound against late blight on tomato plants.[16][17][18]

Materials:

-

Tomato plants (a susceptible variety, at the 4-6 true leaf stage)

-

Phytophthora infestans sporangial suspension

-

This compound-isopropyl formulation

-

Sprayer

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Plant Preparation: a. Grow tomato plants in pots under controlled conditions.

-

Fungicide Application (Protective Assay): a. Prepare the desired concentrations of the this compound-isopropyl formulation in water. b. Spray the tomato plants with the fungicide solutions until runoff. Include a water-sprayed control group. c. Allow the plants to dry for 24 hours.

-

Inoculation: a. Prepare a sporangial suspension of P. infestans (e.g., 1 x 10⁵ sporangia/mL) in sterile distilled water. b. Spray the plants (both fungicide-treated and control) with the sporangial suspension.

-

Incubation: a. Place the inoculated plants in a high-humidity chamber ( >95% RH) in the dark for 24 hours at 18-20 °C to allow for infection. b. Move the plants to a growth chamber with a photoperiod (e.g., 16h light/8h dark) and maintain high humidity.

-

Disease Assessment: a. After 5-7 days, assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area with lesions). b. Calculate the percentage of disease control for each treatment relative to the untreated control.

-

Curative Assay: a. For a curative assay, inoculate the plants first, incubate for 24 hours to allow infection to establish, and then apply the fungicide treatments.

Caption: General workflow for in vitro and in vivo evaluation.

Conclusion

This compound is a highly effective valinamide carbamate fungicide with a specific mode of action against oomycete pathogens. Its ability to inhibit cellulose synthase makes it a valuable tool for managing diseases like late blight and downy mildew. However, the potential for resistance development and toxicological concerns necessitate its responsible use within integrated pest management programs. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further understand and utilize this important fungicide.

References

- 1. Federal Register :: this compound-Isopropyl; Pesticide Tolerance [federalregister.gov]

- 2. This compound-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. cris.haifa.ac.il [cris.haifa.ac.il]

- 5. This compound | C15H18FN3O3S | CID 20593234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN103333135A - Synthesis technology of this compound isopropyl - Google Patents [patents.google.com]

- 9. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modeling of the Phytophthora capsici cellulose synthase 3 and its inhibitors activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]

- 13. This compound-Pesticide database [wppdb.com]

- 14. This compound-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Efficacy of Organic and Conventional Fungicides and Impact of Application Timing on Control of Tomato Late Blight Caused by US-22, US-23, and US-24 Isolates of Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physico-Chemical Properties of Benthiavalicarb-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benthiavalicarb-isopropyl is a fungicide belonging to the valinamide carbamate chemical class.[1] It is primarily used in agricultural settings to control downy mildew and blight on a variety of crops.[2][3] The active ingredient, this compound, is the isopropyl ester of this compound.[4] This technical guide provides an in-depth overview of the core physico-chemical properties of this compound-isopropyl, details the standard experimental protocols for their determination, and illustrates its mode of action.

Core Physico-Chemical Properties

The physico-chemical properties of a pesticide are critical in determining its environmental fate, bioavailability, and overall efficacy. The following tables summarize the key quantitative data for this compound-isopropyl.

Table 1: Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [1] |

| CAS Registry Number | 177406-68-7 | [1] |

| Molecular Formula | C₁₈H₂₄FN₃O₃S | [1] |

| Molecular Weight | 381.5 g/mol | [1] |

| Appearance | White powder/solid | [1] |

Table 2: Physical and Chemical Constants

| Property | Value | Conditions | Reference |

| Melting Point | 167 °C | [1] | |

| Boiling Point | Decomposes before boiling | [5] | |

| Vapor Pressure | 5.4 x 10⁻¹⁰ mm Hg | 25 °C (estimated) | [1] |

| Density | 1.25 g/cm³ | 20.5 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 2.52 - 2.59 | pH 5 to 9 | [1] |

Table 3: Solubility and Dissociation

| Property | Value | Conditions | Reference |

| Water Solubility | 10.96 mg/L | 20 °C, pH 5 | [1] |

| 13.14 mg/L | 20 °C, unadjusted pH | [1] | |

| 12.76 mg/L | 20 °C, pH 9 | [1] | |

| Dissociation Constant (pKa) | No dissociation | pH 1.12 to 12.81 at 20 °C | [1] |

Experimental Protocols

The determination of physico-chemical properties for regulatory purposes, such as for pesticides, follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[6] The flask method is suitable for substances with solubility above 10⁻² g/L.

-

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved substance.[7]

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a predetermined temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound-isopropyl in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[8] The gas saturation method is a common technique.

-

Principle: A stream of inert gas is passed through or over the test substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[9]

-

Procedure:

-

A known volume of an inert gas (e.g., nitrogen or air) is passed through a sample of this compound-isopropyl maintained at a constant temperature.

-

The vaporized substance is collected in a trap (e.g., a sorbent tube).

-

The amount of trapped substance is quantified using an analytical technique like Gas Chromatography (GC) or HPLC.

-